

RIlft-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RIlft-NH2*

Cat. No.: *B561576*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RIlft-NH2**, a crucial tool in the study of Protease-Activated Receptor 1 (PAR1). This document details its molecular characteristics, its role as a negative control peptide in experimental settings, and the associated signaling pathways.

Core Molecular Data

RIlft-NH2 is a synthetic peptide used as a negative control for the potent PAR1 agonist, TFLLR-NH2. Due to its scrambled amino acid sequence, **RIlft-NH2** is not expected to activate PAR1, allowing researchers to distinguish specific receptor-mediated effects from non-specific actions of the agonist peptide. It is often supplied as a trifluoroacetate (TFA) salt, which can affect its molecular weight.

Property	RIlft-NH2	RIlft-NH2 TFA
Molecular Weight	647.81 g/mol	761.83 g/mol
Chemical Formula	C31H53N9O6	C33H54F3N9O7
Sequence	Arg-Leu-Leu-Phe-Thr-NH2	Arg-Leu-Leu-Phe-Thr-NH2 (with TFA salt)
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in water	Soluble in water
Purity	Typically >95% (HPLC)	Typically >95% (HPLC)
Storage	Store at -20°C	Store at -20°C

Protease-Activated Receptor 1 (PAR1) Signaling

PAR1 is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its N-terminal domain, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic peptide agonists like TFLLR-NH2 mimic this tethered ligand, directly activating PAR1 without the need for proteolytic cleavage. PAR1 couples to multiple G protein families, leading to diverse cellular responses.

Figure 1. PAR1 Signaling Pathways

Experimental Protocols

The following are generalized protocols where **RIlft-NH2** would be used as a negative control. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration following PAR1 activation.

1. Cell Preparation:

- Culture cells (e.g., HEK293 expressing PAR1, or primary endothelial cells) on glass-bottom dishes suitable for microscopy.
- Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

2. Baseline Measurement:

- Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
- Acquire baseline fluorescence images for a period of 1-2 minutes to establish a stable signal.

3. Peptide Application:

- Prepare stock solutions of TFLLR-NH2 and **RIlft-NH2** in the physiological buffer.
- Add the PAR1 agonist TFLLR-NH2 to the cells at a final concentration typically ranging from 1 to 10 μ M.
- In a separate experiment, add **RIlft-NH2** at the same concentration as the agonist to serve as the negative control.

4. Data Acquisition and Analysis:

- Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths.
- A significant increase in fluorescence intensity upon addition of TFLLR-NH2 indicates a calcium influx.
- No significant change in fluorescence upon addition of **RIlft-NH2** confirms that the observed calcium signal is specific to PAR1 activation.

- Quantify the change in fluorescence intensity relative to the baseline for both the agonist and the negative control.

In Vivo Nociception Assay (Paw Withdrawal Model)

This protocol assesses the role of PAR1 activation in nociception.

1. Animal Acclimatization:

- Acclimate mice or rats to the testing environment and handling procedures for several days prior to the experiment.

2. Baseline Measurement:

- Measure the baseline paw withdrawal threshold to a mechanical or thermal stimulus (e.g., using von Frey filaments or a radiant heat source).

3. Peptide Administration:

- Prepare sterile, injectable solutions of TFLLR-NH2 and **RIlft-NH2** in saline.
- Inject a defined volume (e.g., 20 µL) of the TFLLR-NH2 solution (typically 10-100 µg) into the plantar surface of one hind paw.
- In a control group of animals, inject the same volume and concentration of **RIlft-NH2**.

4. Post-Injection Measurements:

- At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal threshold.
- A significant decrease in the paw withdrawal threshold in the TFLLR-NH2-treated group compared to the **RIlft-NH2**-treated group indicates PAR1-mediated hyperalgesia.

In Vitro Vasodilation Assay

This protocol examines the effect of PAR1 activation on blood vessel tone.

1. Tissue Preparation:

- Isolate arterial rings (e.g., from rat aorta or human umbilical artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ at 37°C.

- Allow the tissues to equilibrate under a resting tension.

2. Pre-contraction:

- Induce a submaximal contraction of the arterial rings with an appropriate vasoconstrictor (e.g., phenylephrine or U46619).

3. Peptide Application:

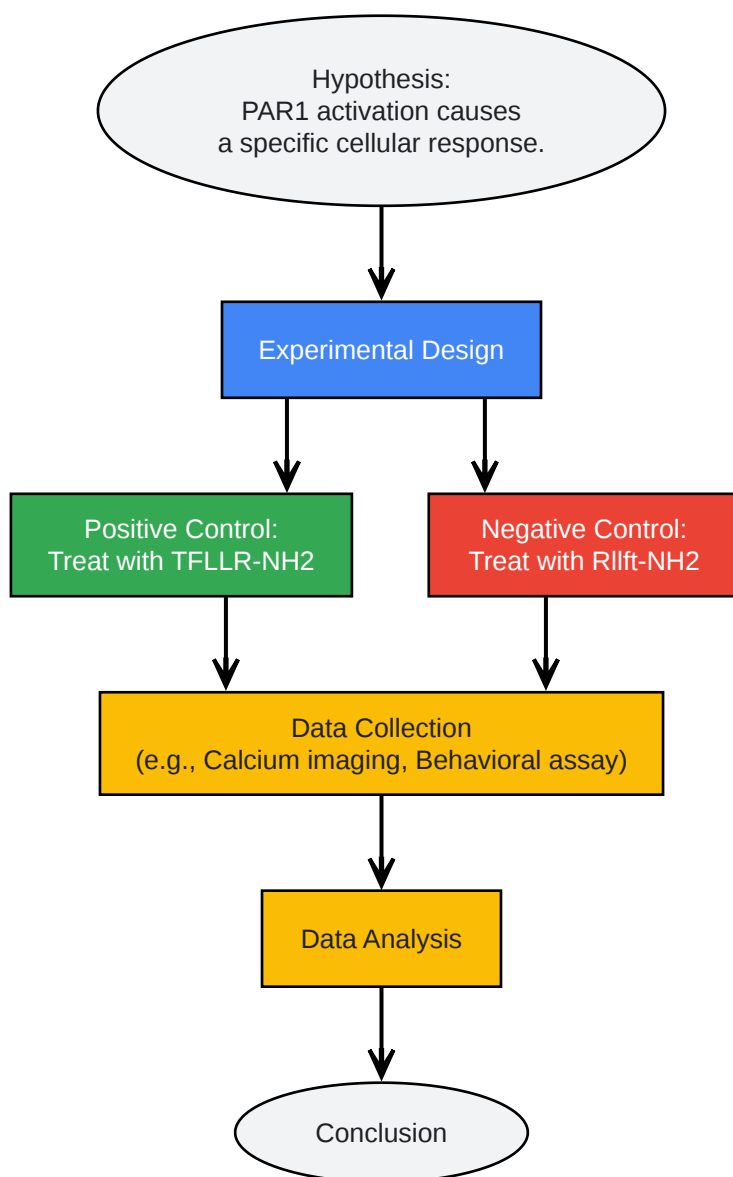
- Once a stable contraction is achieved, cumulatively add increasing concentrations of TFLLR-NH₂ (e.g., from 1 nM to 10 μM) to the organ bath to generate a concentration-response curve.
- In a separate set of experiments, add the same concentrations of **RIlft-NH₂** to control tissues.

4. Data Analysis:

- Record the changes in isometric tension.
- Express the relaxation response as a percentage of the pre-contraction.
- A concentration-dependent relaxation in response to TFLLR-NH₂, which is absent in the **RIlft-NH₂**-treated tissues, indicates PAR1-mediated vasodilation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a typical experiment utilizing **RIlft-NH₂** as a negative control.



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Figure 2. Experimental Workflow Logic

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com